![molecular formula C8H12N6 B13083276 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using suitable alkylating agents to introduce the 1,3-dimethyl substituents.
Click Chemistry: The final step involves the use of click chemistry to form the triazole ring. This is typically done by reacting an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl groups on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1,3-Dimethyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.
1H-1,2,3-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Uniqueness: What sets 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine apart is the combination of both pyrazole and triazole rings in a single molecule. This unique structure allows for a broader range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C8H12N6 |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
1-[(2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-6-3-7(13(2)11-6)4-14-5-8(9)10-12-14/h3,5H,4,9H2,1-2H3 |
InChIキー |
PBLYCQYQLCLGLM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CN2C=C(N=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


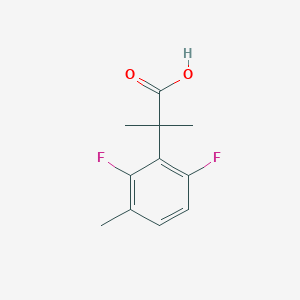

![Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide](/img/structure/B13083227.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B13083235.png)


![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
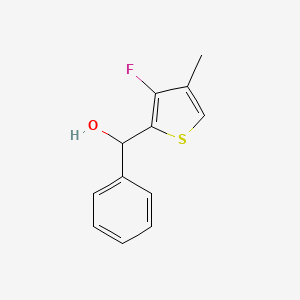
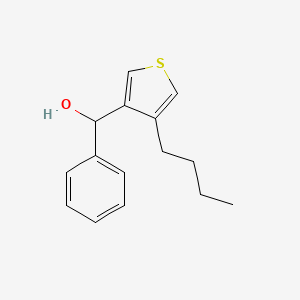
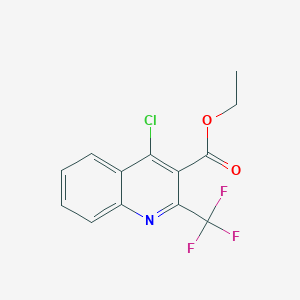
![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)
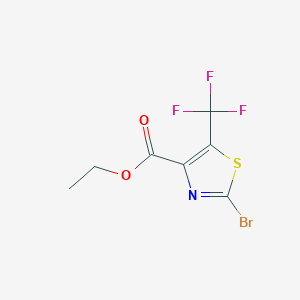
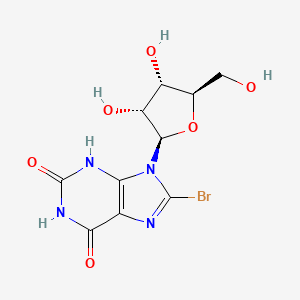
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
